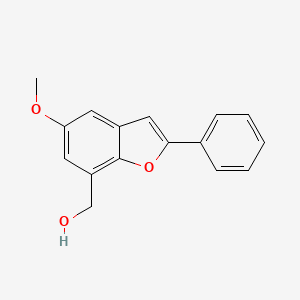

(5-Methoxy-2-phenylbenzofuran-7-yl)methanol

CAS No.:

Cat. No.: VC17290190

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O3 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | (5-methoxy-2-phenyl-1-benzofuran-7-yl)methanol |

| Standard InChI | InChI=1S/C16H14O3/c1-18-14-7-12-9-15(11-5-3-2-4-6-11)19-16(12)13(8-14)10-17/h2-9,17H,10H2,1H3 |

| Standard InChI Key | JKOPIKBYEOICHX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)CO |

Introduction

Structural Characteristics and Nomenclature

The benzofuran scaffold consists of a fused benzene and furan ring system. In (5-Methoxy-2-phenylbenzofuran-7-yl)methanol, substituents modify the core structure:

-

5-Methoxy group: A methoxy (-OCH₃) group at position 5 influences electronic distribution and steric interactions .

-

2-Phenyl group: A phenyl ring at position 2 enhances planar rigidity and π-π stacking potential .

-

7-Hydroxymethyl group: A hydroxymethyl (-CH₂OH) moiety at position 7 introduces hydrogen-bonding capability and synthetic versatility .

The molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol. Exact mass calculations yield 254.0943 g/mol, consistent with benzofuran derivatives bearing oxygen-rich substituents .

Synthetic Pathways and Optimization

Palladium-Catalyzed Cross-Coupling Reactions

A common strategy for constructing 2-arylbenzofurans involves palladium-catalyzed cross-coupling. For example, Sonogashira coupling between 2-bromo-4-methoxyphenol and phenylacetylene under Pd(II) acetate and tri-tert-butylphosphonium tetrafluoroborate generates intermediate alkynes, which undergo cyclization to form the benzofuran core . Subsequent oxidation or functionalization introduces the hydroxymethyl group at position 7.

Reductive Amination and Hydroxymethylation

In a reported synthesis of analogous benzofuran-5-carboxaldehydes, vanillin derivatives undergo reductive amination with dimethylamine and paraformaldehyde to yield intermediates with aminomethyl groups . Hydrolysis or oxidation steps then produce hydroxymethyl substituents. For (5-Methoxy-2-phenylbenzofuran-7-yl)methanol, similar reductive amination followed by careful oxidation could install the hydroxymethyl group at position 7 .

Physicochemical Properties

Experimental data for closely related compounds provide insights into the properties of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol:

| Property | Value/Description | Source |

|---|---|---|

| LogP | ~3.0 (predicted) | |

| PSA | ~53.6 Ų | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| Stability | Stable under inert atmosphere |

The compound’s lipophilicity (LogP ~3.0) suggests moderate membrane permeability, while the polar surface area (PSA) reflects hydrogen-bonding capacity from the hydroxymethyl and methoxy groups .

Spectroscopic Characterization

NMR Spectroscopy

In analogous 7-methoxy-2-phenylbenzofuran derivatives, characteristic signals include:

-

¹H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy group, aromatic protons between δ 6.5–7.9 ppm, and a hydroxymethyl proton signal at δ 4.3–4.5 ppm .

-

¹³C NMR: Carbons adjacent to oxygen atoms (e.g., C-5, C-7) resonate at δ 150–160 ppm, while the benzofuran core carbons appear between δ 110–130 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ would show a peak at m/z 255.0991 (calculated for C₁₆H₁₅O₃⁺). Fragmentation patterns typically involve loss of the hydroxymethyl group (-30.01 Da) and subsequent cleavage of the methoxy moiety .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group (e.g., esterification, glycosylation) could optimize bioavailability .

-

Radiotracer Development: Incorporating fluorine-18 via prosthetic groups like [¹⁸F]fluoroethylazide may enable PET imaging applications .

-

Crystallographic Studies: X-ray diffraction analysis would resolve uncertainties about the compound’s conformational preferences and intermolecular interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume